Glycine, 2-phenyl-N-(phenylacetyl)-, L-

Penicillin G Acylase Stereospecificity β-Lactam Antibiotic Synthesis

Glycine, 2-phenyl-N-(phenylacetyl)-, L- (CAS 24003-71-2), systematically named (2S)-phenyl[(phenylacetyl)amino]acetic acid or N-phenylacetyl-L-phenylglycine, is a non-proteinogenic N-acylated L-α-arylglycine derivative with molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.30 g·mol⁻¹. It is the L-enantiomer of N-phenylacetyl-α-phenylglycine; the corresponding D-enantiomer bears CAS 24003-72-3 and the racemate (DL) bears CAS 35039-72-6.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 24003-71-2
Cat. No. B14692188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, 2-phenyl-N-(phenylacetyl)-, L-
CAS24003-71-2
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20)/t15-/m0/s1
InChIKeyYNNIOBNUNOYVLD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, 2-phenyl-N-(phenylacetyl)-, L- (CAS 24003-71-2): Compound Identity and Sourcing Baseline


Glycine, 2-phenyl-N-(phenylacetyl)-, L- (CAS 24003-71-2), systematically named (2S)-phenyl[(phenylacetyl)amino]acetic acid or N-phenylacetyl-L-phenylglycine, is a non-proteinogenic N-acylated L-α-arylglycine derivative with molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.30 g·mol⁻¹ . It is the L-enantiomer of N-phenylacetyl-α-phenylglycine; the corresponding D-enantiomer bears CAS 24003-72-3 and the racemate (DL) bears CAS 35039-72-6 [1]. The compound features an α-phenyl substituent on the glycine backbone and an N-phenylacetyl protecting group—a motif that is the natural recognition element for penicillin G acylase (PGA) enzymes and a key pharmacophoric fragment within the clinically used nootropic Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) [2][3]. Its predicted physicochemical profile includes an ACD LogP of 2.21, a polar surface area of 66 Ų, and five freely rotatable bonds .

Why N-Acetyl or Racemic Phenylglycine Derivatives Cannot Replace Glycine, 2-phenyl-N-(phenylacetyl)-, L- (CAS 24003-71-2)


Substituting N-phenylacetyl-L-phenylglycine with its N-acetyl analog (CAS 15962-46-6) or the racemic DL mixture (CAS 35039-72-6) introduces critical functional failures in enzyme-based applications. Penicillin G acylase (PGA) from Escherichia coli displays absolute stereospecificity for the L-enantiomer of N-phenylacetyl-α-aminophenylacetic acid; the D-enantiomer is not a substrate for benzylpenicillin synthesis [1]. The N-phenylacetyl group—not the N-acetyl group—constitutes the enzyme's native recognition motif: PGA hydrolytic activity and enantioselectivity toward N-phenylacetyl-arylglycines consistently yield E values exceeding 100–200, a performance level unattainable with N-acetyl congeners, which require entirely different enzyme systems (e.g., aminoacylase I) for resolution [2][3]. Furthermore, the α-phenyl substituent distinguishes this compound from simpler N-phenylacetylglycine (CAS 500-98-1), which lacks the chiral α-carbon center essential for stereospecific transformations. These molecular features make in-class substitution scientifically invalid for any application relying on PGA-mediated chemistry, chiral pool synthesis, or structure–activity relationships dependent on the N-phenylacetyl-L-arylglycine scaffold [4].

Quantitative Differentiation Evidence for Glycine, 2-phenyl-N-(phenylacetyl)-, L- (CAS 24003-71-2) Against Its Closest Analogs


Absolute Stereospecificity in Penicillin G Acylase: L-Enantiomer Is the Exclusive Substrate for β-Lactam Synthesis

In the foundational study of E. coli penicillin acylase (N.C.I.B. 8743), Cole demonstrated that benzylpenicillin was synthesized enzymatically from phenylacetyl-L-α-aminophenylacetic acid, whereas phenylacetyl-D-α-aminophenylacetic acid yielded no detectable product under identical conditions—confirming absolute stereospecificity [1]. This binary, qualitative differentiation (active vs. completely inactive) is the strongest possible selectivity filter and is not observed with any other N-acyl protecting group tested in the same system.

Penicillin G Acylase Stereospecificity β-Lactam Antibiotic Synthesis

Penicillin G Acylase Enantioselectivity: E Values Exceeding 100 for N-Phenylacetyl-Arylglycine Kinetic Resolution

Grundmann and Fessner (2008) reported that kinetic resolution of N-phenylacetylated arylglycines by penicillin G acylase at pH 8.0 proceeded with enantiomeric ratio (E) values generally exceeding 100, furnishing free (S)-configurated arylglycines with high enantiomeric purity [1]. Subsequently, Xue et al. (2014), using a recombinant PGA from Bacillus megaterium expressed in Bacillus subtilis, achieved an E value exceeding 200 toward N-phenylacetyl derivatives of non-natural 2-aryl-amino acids, yielding the L-enantiomers in >99.9% enantiomeric excess (ee) and >49% conversion within 3 hours [2]. In the specific case of N-phenylacetyl-4-fluorophenylglycine, Lin et al. (2018) demonstrated kinetic resolution with immobilized penicillin amidase achieving 49.9% conversion and >99.9% ee within 3 hours at 80 g·L⁻¹ substrate loading, with the unreacted D-substrate recyclable via thermal racemization [3].

Kinetic Resolution Enantiomeric Ratio Penicillin G Acylase

One-Pot Regioselective Synthesis and Resolution: N-Phenylacetyl Enables Integrated Workflow Inaccessible to N-Acetyl Derivatives

The Grundmann and Fessner (2008) one-pot, two-step procedure exploits the N-phenylacetyl group's compatibility with amido-alkylation of electron-rich arenes using phenylacetamide and glyoxylic acid under mild conditions (5 °C, acetic acid/HCl), yielding N-phenylacetylated arylglycines as single regioisomers (≥98% regioselectivity) that are immediately suitable for enzymatic resolution by penicillin G acylase without intermediate purification [1]. This integrated synthesis–resolution–workup sequence provides both enantiopure (S)- and (R)-antipodes from a single operation. In contrast, N-acetyl-arylglycines cannot be prepared via this convergent one-pot route and require separate N-acetylation of pre-formed arylglycines, adding synthetic steps and reducing overall process efficiency.

One-Pot Synthesis Amidoalkylation Regioselectivity

Physicochemical Differentiation from N-Acetyl-DL-phenylglycine: Higher LogP and Molecular Complexity Impact Formulation and Chromatographic Behavior

N-Phenylacetyl-L-phenylglycine (CAS 24003-71-2) possesses an ACD-predicted LogP of 2.21, a molecular weight of 269.30 g·mol⁻¹, five freely rotatable bonds, a polar surface area of 66 Ų, and zero Rule-of-5 violations . In comparison, the N-acetyl-DL-phenylglycine analog (CAS 15962-46-6) has a molecular weight of 193.20 g·mol⁻¹, a predicted LogP of approximately 1.0, and a melting point of 197–201 °C with aqueous solubility of ~27 g·L⁻¹ (25 °C) . The approximately 1.2 log-unit increase in lipophilicity conferred by the N-phenylacetyl group alters reversed-phase chromatographic retention, organic solvent partitioning behavior, and membrane permeability predictions, providing a measurable physicochemical basis for selecting between these two derivatives in separation, formulation, or drug design workflows.

Lipophilicity LogP Chromatographic Retention

Comparative Enzymatic Resolution Yield: N-Phenylacetyl vs. N-Acetyl Substrate Performance with Industrial Enzymes

The N-acetyl-DL-phenylglycine derivative, resolved using hog kidney acylase I, achieved 100% conversion of the L-enantiomer but only 36% isolated yield of L-phenylglycine with >99% ee, while the unreacted D-N-acetylphenylglycine yielded D-phenylglycine at merely 26% isolated yield with >95% ee after acid hydrolysis [1]. In contrast, the N-phenylacetyl-arylglycine system, resolved by PGA, not only achieves >99.9% ee but also permits near-theoretical conversion through dynamic kinetic resolution, as the unreacted D-substrate can be completely racemized at 170 °C and recycled as fresh substrate [2]. This recyclability feature is unique to the N-phenylacetyl/PGA system and is not practical for N-acetyl substrates due to the different enzyme specificity and harsher deprotection conditions (48% HBr) that cause partial racemization (up to 15%) of the D-enantiomer .

Enzymatic Resolution Isolated Yield Enantiomeric Excess

Structural and Pharmacophoric Relevance: The N-Phenylacetyl-L-Arylglycine Motif as Core Fragment of the Clinically Used Nootropic Noopept

The N-phenylacetyl-L-amino acid motif constitutes the N-terminal pharmacophoric fragment of Noopept (GVS-111, omberacetam; N-phenylacetyl-L-prolylglycine ethyl ester), an orally active nootropic and neuroprotective agent prescribed in Russia and neighboring countries [1]. While Glycine, 2-phenyl-N-(phenylacetyl)-, L- contains an L-phenylglycine core in place of Noopept's L-prolylglycine dipeptide, the shared N-phenylacetyl-L-α-amino acid substructure is implicated in the molecular recognition events underlying nootropic activity. Physicochemical and structural analysis of Noopept has confirmed the importance of the N-phenylacetyl capping group for conformational stability and biological activity [2]. This structural relationship positions CAS 24003-71-2 as a valuable building block or fragment surrogate for structure–activity relationship (SAR) studies aimed at optimizing next-generation nootropic candidates within the N-phenylacetyl-amino acid chemotype.

Nootropic Pharmacophore Neuroprotection

High-Value Application Scenarios for Glycine, 2-phenyl-N-(phenylacetyl)-, L- (CAS 24003-71-2) Based on Quantitative Evidence


Enantiopure L-Arylglycine Production via Penicillin G Acylase-Catalyzed Kinetic Resolution

Procurement of CAS 24003-71-2 is strategically justified for laboratories and pilot plants employing penicillin G acylase-mediated kinetic resolution to produce enantiopure L-arylglycines. The N-phenylacetyl group enables E values >100–200 with recombinant PGA, delivering >99.9% ee within 3 hours at substrate loadings up to 80 g·L⁻¹ [1][2]. The unreacted D-enantiomer can be thermally racemized (170 °C) and recycled, approaching theoretical conversion. This performance is unattainable with N-acetyl congeners, which are not PGA substrates. The one-pot amido-alkylation–resolution sequence further streamlines production, making this compound the definitive starting material for preparative-scale chiral arylglycine synthesis.

β-Lactam Antibiotic Precursor and Side-Chain Donor in Enzymatic Synthesis

For research groups and industrial facilities engaged in enzymatic β-lactam antibiotic synthesis, CAS 24003-71-2 is the only stereochemically competent N-phenylacetyl-α-aminophenylacetic acid derivative. As demonstrated by Cole (1969), penicillin acylase catalyzes benzylpenicillin formation from phenylacetyl-L-α-aminophenylacetic acid but shows zero activity toward the D-enantiomer [3]. Procurement of the racemate or incorrect enantiomer will result in complete synthetic failure. This absolute stereochemical requirement makes CAS 24003-71-2 an indispensable reagent for any PGA-catalyzed synthesis of α-aminobenzylpenicillin analogs or N-α-aminophenylacetyl β-lactam antibiotics.

Chromatographic Method Development and Analytical Reference Standard for N-Acyl-Arylglycine Separation

The distinct physicochemical profile of CAS 24003-71-2—ACD LogP 2.21, MW 269.30, five rotatable bonds, PSA 66 Ų—provides a well-defined reference point for developing and validating reversed-phase HPLC, LC-MS, and chiral separation methods targeting N-acyl-arylglycine libraries . The ~1.2 log-unit higher lipophilicity compared to N-acetyl-phenylglycine translates to predictable chromatographic retention shifts, enabling method calibration. Its single stereocenter also makes it a useful probe for chiral stationary phase column qualification in preparative SFC or HPLC systems.

Medicinal Chemistry Fragment for N-Phenylacetyl-Amino Acid Nootropic SAR Programs

For drug discovery teams investigating structure–activity relationships within the N-phenylacetyl-amino acid nootropic class, CAS 24003-71-2 serves as a structurally characterized L-phenylglycine-containing fragment that retains the N-terminal pharmacophore of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) while introducing an α-phenyl substituent [4]. This structural variation enables systematic exploration of C-terminal amino acid replacement effects on cognitive enhancement and neuroprotective activity, with the compound functioning as both a synthetic intermediate and a comparator in receptor-binding or functional assays.

Quote Request

Request a Quote for Glycine, 2-phenyl-N-(phenylacetyl)-, L-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.